A labelled Perphenazine which is a medium-potency antipsychotic.
Perphenazine-d4
CAS No.:
Cat. No.: VC0196476
Molecular Formula: C21H26ClN3OS
Molecular Weight: 408.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H26ClN3OS |
---|---|
Molecular Weight | 408.0 g/mol |
IUPAC Name | 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D |
Standard InChI Key | RGCVKNLCSQQDEP-WNJORUDBSA-N |
Isomeric SMILES | [2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Chemical Identity and Structure
Perphenazine-d4 (CAS: 155593-75-2) is a stable isotope-labeled compound where four hydrogen atoms in the phenothiazine ring structure of perphenazine have been replaced with deuterium atoms. The full IUPAC name of this compound is 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol .
The molecular formula of perphenazine-d4 is C₂₁H₂₂ClN₃OSD₄, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . Its molecular weight is 407.99 g/mol .
Alternative names for this compound include:
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Perphenazine-d4 (phenothiazine-1,3,7,9-d4)
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4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d4)ethanol Dihydrochloride
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1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl) propyl]piperazine-d4-Dihydrochloride
Physical and Chemical Properties
Perphenazine-d4 appears as a white to off-white solid powder with the following physicochemical properties:
Structural Features and Deuteration Pattern
Perphenazine-d4 features deuterium substitutions at specific positions (1,3,7,9) on the phenothiazine ring system . The deuteration pattern can be precisely identified in the molecular structure where hydrogen atoms are replaced with deuterium at these positions.
The structure consists of a phenothiazine core (a tricyclic system containing two benzene rings linked by a sulfur atom and a nitrogen atom) with:
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A chlorine substituent at position 2
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Deuterium atoms at positions 1, 3, 7, and 9
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A propyl chain attached to the nitrogen of the phenothiazine system
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A piperazine ring connected to the propyl chain
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A hydroxyethyl group attached to the other nitrogen of the piperazine ring
This specific deuteration pattern allows the compound to serve as an excellent internal standard for mass spectrometric analysis, as it maintains virtually identical chemical properties to perphenazine while providing a mass shift detectable by mass spectrometry.
Analytical Applications
Perphenazine-d4 is primarily utilized as an internal standard for the quantification of perphenazine using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
The use of stable isotope-labeled internal standards like perphenazine-d4 is a common practice in quantitative bioanalysis because:
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The deuterated compound behaves nearly identically to the unlabeled compound during sample preparation and chromatographic separation
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The mass difference allows for selective detection and quantification
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Any losses during sample preparation affect both the analyte and internal standard proportionally, improving quantitative accuracy
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Matrix effects in mass spectrometry are compensated for by using the labeled internal standard
This makes perphenazine-d4 an invaluable tool in pharmaceutical research, clinical studies, forensic toxicology, and therapeutic drug monitoring where accurate quantification of perphenazine is required.
Relationship to Parent Compound Perphenazine
Perphenazine-d4 is the deuterated analog of perphenazine (CAS: 58-39-9), which is a typical antipsychotic medication originally marketed in the United States as Trilafon . The parent compound perphenazine belongs to the phenothiazine class and is specifically classified as a piperazinyl phenothiazine .
Perphenazine is used clinically to treat various psychiatric conditions including:
The effectiveness of perphenazine has been extensively studied, particularly in comparison with second-generation (atypical) antipsychotics. A notable finding from cost-effectiveness studies indicates that "treatment with perphenazine was less costly than treatment with second-generation antipsychotics with no significant differences in measures of effectiveness" .
Pharmacological Profile
While perphenazine-d4 itself is used primarily as an analytical standard rather than a therapeutic agent, understanding the pharmacological properties of perphenazine provides context for its applications.
Perphenazine exerts its therapeutic effects through binding to multiple receptor types with varying affinities. The binding profile of perphenazine to various receptors is presented in the following table:
Receptor | Binding Affinity (Ki [nM]) |
---|---|
Dopamine D2 | 0.765 |
Dopamine D3 | 0.13 |
Dopamine D2L | 3.4 |
Dopamine D4 | 17 |
Serotonin 5-HT2A | 5.6 |
Serotonin 5-HT2C | 132 |
Serotonin 5-HT6 | 17 |
Serotonin 5-HT7 | 23 |
Histamine H1 | 8 |
Alpha-1A adrenergic | 10 |
Alpha-2A adrenergic | 810 |
Alpha-2B adrenergic | 104.9 |
Alpha-2C adrenergic | 85.2 |
Muscarinic M1 | 2000 |
Muscarinic M3 | 1848 |
Source: Data compiled from search result
This complex receptor binding profile explains perphenazine's therapeutic efficacy as well as its side effect profile. The primary mechanism of action involves antagonism of dopamine D2 receptors, which is responsible for its antipsychotic effects .
Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
Source: Data from search result
The compound is generally stable at ambient temperature for short periods, such as during shipping and customs processing . For long-term storage, refrigeration or freezing is recommended to prevent degradation.
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